1,2-Dihydrotanshinone

Beschreibung

1,2-Dihydrotanshinquinone has been reported in Salvia miltiorrhiza, Salvia przewalskii, and Salvia yunnanensis with data available.

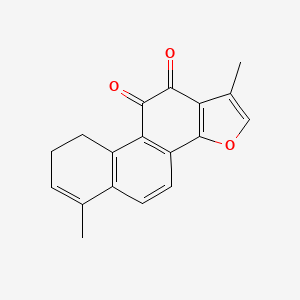

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSADAKNZWZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998959 | |

| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77769-21-2 | |

| Record name | 1,2-Dihydrotanshinquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077769212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dihydrotanshinone: A Technical Guide to its Natural Source and Extraction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dihydrotanshinone, a lipophilic abietane (B96969) diterpenoid, is a key bioactive constituent isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge, a plant commonly known as Danshen or Red Sage.[1][2][3] This compound, along with other tanshinones, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular protective effects.[4] This technical guide provides an in-depth overview of the natural source of this compound and detailed methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of workflows and biological pathways.

Natural Source

The primary and well-established natural source of this compound is the root of Salvia miltiorrhiza Bunge.[1][2][3] This perennial plant is native to China and other Asian countries and has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[2][3] The lipophilic nature of this compound dictates the use of organic solvents or specialized techniques for its efficient extraction from the plant matrix.

Extraction Methodologies

Several methods have been developed for the extraction of this compound from Salvia miltiorrhiza. The choice of method depends on factors such as desired yield, purity, environmental impact, and scalability. This section details the most common and effective techniques, presenting quantitative data in a comparative table and followed by detailed experimental protocols.

Quantitative Data on Extraction Methods

| Extraction Method | Key Parameters | Yield of this compound | Reference |

| Conventional Solvent Extraction | Solvent: 95% Ethanol (B145695) | Not explicitly quantified for this compound alone, but used as the initial step for further purification. | [5][6][7] |

| Solvent: Methanol:Chloroform (7:3, v/v) | Reported as providing high yield for total tanshinones. | [8] | |

| Supercritical Fluid Extraction (SFE) | Fluid: CO2 with peanut oil modifier (52.21%)Pressure: 38.50 MPaFlow Rate: 3.23 L/min | 1.472 mg/g of raw material | [9] |

| Cloud Point Extraction (CPE) | Surfactant: 3% Lecithin (B1663433) (w/v)NaCl Concentration: 2% (w/v)pH: 6Temperature: 25 ± 2 °CSolid-to-Liquid Ratio: 1g to 20 mL | 4.55% increase in extraction efficiency compared to conventional water extraction. | [10][11] |

Detailed Experimental Protocols

This method is suitable for laboratory-scale isolation and purification of this compound.

Step 1: Initial Solvent Extraction

-

Grind the dried roots of Salvia miltiorrhiza into a coarse powder.

-

Macerate the powdered material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction for 24 hours at room temperature with continuous stirring.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Step 2: Macroporous Adsorption Resin Chromatography

-

Swell and pack the resin into a glass column according to the manufacturer's instructions.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the pre-equilibrated column.

-

Begin the elution with a stepwise gradient of ethanol in water. A typical gradient could be:

-

Collect the fractions eluted with 90% ethanol, as this fraction will be enriched with total tanshinones.

Step 3: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

-

Concentrate the 90% ethanol fraction to dryness.

-

Redissolve the residue in a suitable solvent (e.g., methanol).

-

Purify the individual tanshinones using a semi-preparative HPLC system.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of acid like acetic acid). A representative gradient could be: 2–46% acetonitrile from 0 to 40 min, 46–66% from 40 to 60 min.[10]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 1-5 mL/min.

-

Detection: UV detector set at a wavelength where tanshinones show strong absorbance, such as 280 nm.[10]

-

-

Collect the fraction corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain the purified compound.

SFE is a green technology that offers an alternative to conventional solvent extraction.

-

Mill the dried Salvia miltiorrhiza roots to a consistent particle size.

-

Pack the ground material into the extraction vessel of the SFE system.

-

Set the SFE parameters to the optimal conditions:

-

Initiate the extraction process and collect the extract.

-

The collected extract will be a mixture of peanut oil and the extracted compounds. Further purification steps, such as liquid-liquid extraction or chromatography, will be necessary to isolate this compound.

CPE is an environmentally friendly method that utilizes the phase-changing behavior of surfactants.

-

Prepare a suspension of powdered Salvia miltiorrhiza root in an aqueous solution.

-

Add the surfactant (3% lecithin w/v) and salt (2% NaCl w/v) to the suspension.[10][11]

-

Maintain the mixture at room temperature (25 ± 2 °C) and allow it to equilibrate.[10][11]

-

The surfactant will form micelles, entrapping the hydrophobic tanshinones.

-

Induce phase separation by adjusting the temperature (if necessary, though optimal conditions were at room temperature).

-

Separate the surfactant-rich phase, which now contains the concentrated this compound, from the aqueous phase.

-

Further processing of the surfactant-rich phase is required to isolate the pure compound.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling Pathway

Caption: A simplified diagram of signaling pathways modulated by this compound.

References

- 1. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 3. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorr… [ouci.dntb.gov.ua]

- 6. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]

- 7. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. preprints.org [preprints.org]

An In-depth Technical Guide to the Isolation and Purification of 1,2-Dihydrotanshinone from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for extracting, isolating, and purifying 1,2-dihydrotanshinone I, a bioactive diterpenoid compound, from the roots of Salvia miltiorrhiza (Danshen). The document details various extraction and purification strategies, presents comparative data in tabular format, and provides explicit experimental protocols and process visualizations.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen or red sage, is a perennial plant extensively used in traditional Chinese medicine for centuries, primarily for treating cardiovascular and cerebrovascular diseases.[1] The therapeutic effects of Danshen are attributed to two major classes of chemical constituents: water-soluble phenolic acids and lipophilic abietane (B96969) diterpenoids known as tanshinones.[2]

Among the more than 40 tanshinones identified, this compound I (DHTS) is a significant bioactive component.[3][4] DHTS has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects, making it a compound of high interest for drug discovery and development.[1][5] The efficient isolation and purification of high-purity DHTS are therefore critical for further pharmacological research and potential clinical applications. This guide outlines and compares the key techniques employed in this process.

Extraction Methodologies

The initial step in isolating this compound I involves extracting the lipophilic tanshinones from the dried roots of Salvia miltiorrhiza. A variety of methods, ranging from conventional solvent-based techniques to modern, eco-friendly approaches, have been developed.

Conventional Extraction Methods:

-

Solvent Reflux: This traditional method involves heating the plant material with an organic solvent. Ethyl acetate (B1210297) has been successfully used as the extractant under reflux conditions to obtain a crude extract rich in various tanshinones.[6]

-

Maceration and Soxhlet Extraction: Maceration with ethanol (B145695)/water mixtures followed by ultrasonication is a common approach.[7] Soxhlet extraction using methanol (B129727) has also been employed, though it can be time- and solvent-intensive.[7]

-

Alcohol Extraction: Extraction with 95% ethanol is frequently used as the first step for subsequent large-scale purification processes, such as those involving macroporous resins.[8][9]

Modern and Green Extraction Methods:

-

Cloud Point Extraction (CPE): This is an environmentally friendly technique that uses surfactants to extract hydrophobic compounds. For tanshinones, an optimized CPE method using the natural surfactant lecithin (B1663433) has been shown to improve extraction efficiency for dihydrotanshinone (B163075) I by 4.55% compared to conventional water extraction.[2][10][11] Key parameters include a solid-to-liquid ratio of 1g/20mL, 3% lecithin (w/v), and 2% NaCl (w/v) at room temperature.[2][10][11]

-

Matrix Solid-Phase Dispersion (MSPD): This technique integrates extraction and sample cleanup into a single, efficient step. It involves blending the sample with a solid dispersant (e.g., acid alumina) and eluting the target compounds with a suitable solvent like acetonitrile.[7]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. Optimal extraction of tanshinones has been achieved using 95% ethanol for as little as 2 minutes.[12]

-

Subcritical Water Extraction (SBWE): SBWE is a green extraction technique that uses water at elevated temperatures (100-374°C) and pressures to extract compounds. It has been successfully applied to extract various active ingredients, including tanshinones, from Salvia miltiorrhiza.[13][14]

Purification Strategies

Following initial extraction, the crude extract containing a mixture of tanshinones and other impurities undergoes several purification steps to isolate this compound I.

Step 1: Enrichment using Macroporous Adsorption Resins (MARs)

A highly effective and scalable method for enriching total tanshinones is chromatography using macroporous adsorption resins.[8][9]

-

Resin Selection: Non-polar resins like D101 and HPD100 have shown high adsorption and desorption capacities for the four major tanshinones, including DHTS.[4][8]

-

Elution Process: The crude extract (typically a 95% alcohol extract) is loaded onto a D101 column. A stepwise gradient elution is then performed. Impurities are first washed away with deionized water and a low-concentration ethanol solution (e.g., 45%). The fraction containing the enriched tanshinones is then desorbed using a high-concentration ethanol solution (e.g., 90%).[4][8] This 90% ethanol eluent can contain over 97% total tanshinones.[9]

Step 2: High-Resolution Chromatographic Separation

The enriched tanshinone fraction is further purified to isolate individual compounds.

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, making it ideal for preparative separation of natural products. A one-step HSCCC separation using a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) has been used to successfully isolate multiple tanshinones. From 400 mg of crude extract, 8.2 mg of dihydrotanshinone I was obtained with a purity of 97.6%.[6]

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): This is the most common method for achieving high-purity separation of individual tanshinones from the enriched fraction obtained from MARs. For industrial-scale production, a dynamic axial compression (DAC) system can be integrated with the semi-preparative HPLC.[8][9] This combined approach has yielded dihydrotanshinone with a purity of 96.2%.[8]

Data Presentation

The following tables summarize quantitative data from the cited literature to allow for easy comparison of different methodologies.

Table 1: Comparison of Extraction Methods for Tanshinones

| Extraction Method | Solvent/System | Key Parameters | Outcome/Efficiency | Reference |

|---|---|---|---|---|

| Reflux Extraction | Ethyl Acetate | Reflux heating | Effective for preparing crude extract for HSCCC | [6] |

| Cloud Point Extraction | Lecithin, NaCl, Water | 1g/20mL, 3% Lecithin, 2% NaCl, 25°C | 4.55% increase in DHTS extraction vs. water | [2][10][11] |

| Matrix Solid-Phase | Acid Alumina, Acetonitrile | 0.27g dispersant/0.1g sample, 13mL elution | Simple, fast; recoveries of 83.81% to 93.74% | [7] |

| Microwave-Assisted | 95% Ethanol | 2 minutes, 10:1 liquid/solid ratio | Rapid and high extraction percentage | [12] |

| Alcohol Extraction | 95% Ethanol | Maceration/Percolation | Standard pre-purification for MARs |[8][9] |

Table 2: Purification Outcomes for this compound I

| Purification Strategy | Starting Material | Yield | Final Purity | Reference |

|---|---|---|---|---|

| HSCCC | 400 mg crude ethyl acetate extract | 8.2 mg | 97.6% (by HPLC) | [6] |

| MARs + Semi-Prep HPLC | 95% alcohol crude extract | Not specified | 96.2% (by HPLC) |[8] |

Experimental Protocols

Protocol 1: Cloud Point Extraction (CPE) [2][10]

-

Sample Preparation: Weigh 1 g of powdered Salvia miltiorrhiza root.

-

Extraction Medium: Prepare a 20 mL aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl. Adjust pH to 6.0.

-

Extraction: Add the powdered sample to the extraction medium. Perform the extraction for 40 minutes at room temperature (25 ± 2 °C), preferably with ultrasonic assistance.

-

Phase Separation: Centrifuge the mixture to separate the surfactant-rich phase (coacervate) containing the extracted tanshinones from the aqueous phase.

-

Recovery: Collect the coacervate phase and dissolve it in a minimal amount of an appropriate organic solvent (e.g., methanol) for subsequent analysis or purification.

Protocol 2: Macroporous Resin Chromatography followed by Semi-preparative HPLC [4][8]

-

Crude Extraction: Extract dried Salvia miltiorrhiza powder with 95% ethanol. Concentrate the resulting solution under reduced pressure to obtain the crude extract.

-

Column Preparation: Pack a chromatography column with D101 macroporous resin and equilibrate it with deionized water.

-

Loading: Dissolve the crude extract in a suitable solvent and load it onto the column at a controlled flow rate.

-

Stepwise Elution:

-

Wash the column with deionized water to remove water-soluble impurities.

-

Elute with 45% ethanol to remove moderately polar impurities.

-

Elute the target compounds with 90% ethanol. Collect this fraction.

-

-

Concentration: Concentrate the 90% ethanol fraction under vacuum to obtain the total tanshinones enriched extract (TTS).

-

Semi-preparative HPLC: Purify this compound I from the TTS fraction using a semi-preparative HPLC system. (Specific column, mobile phase, and gradient conditions must be optimized based on the equipment and desired purity).

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) [6]

-

Solvent System Preparation: Prepare the two-phase solvent system consisting of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v). Mix the solvents thoroughly in a separatory funnel and allow the layers to separate.

-

HSCCC System Preparation: Fill the entire multilayer coil column with the upper phase, which will serve as the stationary phase.

-

Separation: Pump the lower phase (mobile phase) into the column at a specific flow rate while rotating the apparatus at high speed (e.g., 800-900 rpm). Once hydrodynamic equilibrium is reached, inject the crude extract sample (dissolved in a mixture of the two phases).

-

Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions.

-

Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound I.

Protocol 4: Analytical HPLC for Quantification [10]

-

System: High-Performance Liquid Chromatography system with a UV detector.

-

Column: YMC-Pack ODS-AM (250 mm × 4.6 mm, 5 μm) or equivalent C18 column.

-

Mobile Phase: A gradient of A (0.8% v/v acetic acid in water) and B (0.8% v/v acetic acid in acetonitrile).

-

Gradient: A typical gradient might be: 0-40 min (2-46% B), 40-60 min (46-66% B), 60-70 min (66-48% B), 70-71 min (48-90% B), 71-80 min (90% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: 280 nm.

-

Quantification: Calculate the concentration and purity based on a calibration curve generated from a certified this compound I standard.

Mandatory Visualizations

Caption: General workflow for isolating this compound I.

Caption: Workflow for enrichment using macroporous resin D101.

Conclusion

A systematic approach combining an efficient initial extraction with multi-step chromatographic purification is essential for obtaining high-purity this compound I from Salvia miltiorrhiza. Modern green extraction techniques like Cloud Point Extraction offer eco-friendly alternatives to traditional solvent-based methods. For purification, the combination of macroporous resin chromatography for enrichment, followed by semi-preparative HPLC, represents a robust and scalable strategy suitable for producing research-grade and potentially industrial-scale quantities of the target compound.[8][9] Alternatively, HSCCC provides an effective one-step method for achieving high purity on a preparative scale.[6] The selection of the optimal method will depend on the desired scale, purity requirements, and available resources.

References

- 1. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]

- 4. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Dihydrotanshinone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydrotanshinone, also known as Dihydrotanshinone (B163075) I, is a lipophilic abietane (B96969) diterpenoid quinone extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen). This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, biological activities, and relevant experimental protocols for this compound, serving as a valuable resource for researchers and drug development professionals.

Chemical Structure and Identification

This compound is characterized by a tetracyclic diterpenoid core structure. Its systematic IUPAC name is (1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione |

| Synonyms | Dihydrotanshinone I, 15,16-Dihydrotanshinone I, (-)-Dihydrotanshinone I |

| CAS Number | 87205-99-0 |

| Molecular Formula | C₁₈H₁₄O₃[2] |

| Molecular Weight | 278.30 g/mol [2] |

Physicochemical and Spectroscopic Properties

This compound typically presents as a red powder or needle-like crystals.[2] Its lipophilic nature dictates its solubility in organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Red powder/crystals[2] |

| Melting Point | 214-218 °C |

| Boiling Point | 479.2 °C (predicted)[3] |

| Solubility | Soluble in ethanol (B145695) (1 mg/mL), DMSO, acetone, ether, and benzene. Slightly soluble in water.[2] |

| logP (octanol-water) | 3.93 (estimated)[3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| UV-Vis (λmax) | 239 nm |

| ¹H NMR (CDCl₃, ppm) | Data not fully available in a tabulated format in the search results. |

| ¹³C NMR (CDCl₃, ppm) | Data not fully available in a tabulated format in the search results. A literature reference points to PHYTOCHEM.,30,2791(1991) for the data.[4] |

| Infrared (IR, cm⁻¹) | Specific peak list not available. The spectrum is available on SpectraBase.[5] |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺: m/z 279. Fragmentation data is not detailed, but LC-MS/MS methods have been developed for its quantification in plasma.[6] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities by modulating various signaling pathways. Its potential as a therapeutic agent stems from its influence on key cellular processes such as apoptosis, inflammation, and cell cycle regulation.

Anticancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including hepatocellular carcinoma, prostate cancer, and gastric cancer.[1][7][8]

-

Induction of Apoptosis: It can induce apoptosis through the activation of caspases and by modulating the expression of Bcl-2 family proteins.[9]

-

Cell Cycle Arrest: The compound can cause cell cycle arrest at the G0/G1 or G2/M phase by downregulating cyclins and cyclin-dependent kinases (CDKs).[1][8]

-

Modulation of Signaling Pathways:

-

AMPK/Akt/mTOR Pathway: It activates AMPK and downregulates the Akt/mTOR pathway, leading to inhibition of cell proliferation.[1]

-

MAPK Pathway: It can suppress the phosphorylation of ERK1/2 and p38 MAPK.[1]

-

EGFR Pathway: It has been shown to inhibit the phosphorylation of EGFR and its downstream signaling in hepatocellular carcinoma cells.[10]

-

Keap1-Nrf2 Pathway: It can inhibit the growth of gallbladder cancer cells by regulating the Keap1-Nrf2 signaling pathway.[11]

-

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory pathways.

-

Inhibition of NF-κB: It suppresses the activation of the NF-κB signaling pathway, a central regulator of inflammation, by inhibiting the degradation of IκBα and the nuclear translocation of p65.[12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]

-

TLR4 Dimerization: It has been shown to block the dimerization of Toll-like receptor 4 (TLR4), thereby inhibiting downstream inflammatory signaling cascades.[14]

Cardiovascular Protective Effects

This compound has shown promise in the context of cardiovascular diseases.

-

Atherosclerosis: In ApoE-deficient mice, it has been found to attenuate atherosclerotic plaque formation by inhibiting the expression of LOX-1 and NOX4, and suppressing NF-κB activation in the aorta.[15]

-

Myocardial Ischemia-Reperfusion Injury: It can improve cardiac function and reduce infarct size in animal models of myocardial ischemia-reperfusion.[15]

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., Huh-7, HepG2, or DU145) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5.0, 10, 20 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.[10]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a designated time (e.g., 48 hours).[10]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, Akt, mTOR, p-ERK, p-p38, NF-κB p65, Bcl-2, BAX, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with a wide array of pharmacological activities, making it a subject of intense research for its therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and cardiovascular diseases underscores its significance in drug discovery and development. This technical guide provides a foundational understanding of its chemical and biological properties, along with standardized experimental protocols to facilitate further investigation into its mechanisms of action and potential clinical applications. Further research is warranted to fully elucidate its detailed spectroscopic characteristics and to translate its preclinical efficacy into novel therapeutic strategies.

References

- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Simultaneous determination of tanshinone I, dihydrotanshinone I, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydrotanshinone I | CAS:87205-99-0 | Manufacturer ChemFaces [chemfaces.com]

- 13. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. medchemexpress.com [medchemexpress.com]

Lipophilic Abietane Diterpenoids from Danshen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lipophilic abietane (B96969) diterpenoids found in Danshen (Salvia miltiorrhiza), a prominent herb in traditional Chinese medicine. These compounds, particularly the tanshinones, are the focus of extensive research due to their wide range of pharmacological activities. This document summarizes key quantitative data, details common experimental protocols for their extraction and analysis, and visualizes the primary signaling pathways through which they exert their effects.

Introduction to Lipophilic Abietane Diterpenoids in Danshen

Danshen, the dried root and rhizome of Salvia miltiorrhiza Bunge, contains two major classes of bioactive constituents: water-soluble phenolic acids and lipophilic diterpenoids.[1] The latter group, which is rich in abietane-type diterpene quinones, is primarily responsible for the characteristic red color of the root and many of its therapeutic properties.[1] Over 40 lipophilic tanshinones and related compounds have been isolated from Danshen.[2] The most abundant and well-studied of these are tanshinone IIA, cryptotanshinone (B1669641), and tanshinone I.[1][3] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and cardiovascular protective effects.[4][5]

Quantitative Data

The concentration of lipophilic abietane diterpenoids in Danshen can vary significantly depending on the plant's origin and cultivation conditions. Furthermore, their biological potency, often expressed as the half-maximal inhibitory concentration (IC50), differs across various cell lines and experimental set-ups. The following tables summarize representative quantitative data for the major tanshinones.

Table 1: Content of Major Tanshinones in Salvia miltiorrhiza

| Compound | Content (mg/g of dried root) | Analytical Method | Reference |

| Cryptotanshinone | 0.15 | HPLC | [6] |

| Tanshinone I | 0.0091 | HPLC | [6] |

| Tanshinone IIA | 0.12 | HPLC | [6] |

| Dihydrotanshinone I | Not Quantified | HPLC | [7] |

| Cryptotanshinone | 0.203% (in S. przewalskii) | HPLC | [3] |

| Tanshinone IIA | 0.685% (in S. trijuga) | HPLC | [3] |

Table 2: In Vitro Cytotoxicity (IC50) of Major Tanshinones in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Tanshinone I | HUVECs | ~2.5 | [8] |

| Tanshinone IIA | MCF-7 (Breast Cancer) | 0.25 mg/ml | [9] |

| Cryptotanshinone | HeLa (Cervical Cancer) | >25 | [2] |

| Cryptotanshinone | MCF-7 (Breast Cancer) | >25 | [2] |

| Hydroxycryptotanshinone | HeLa (Cervical Cancer) | 17.55 | [2] |

| Hydroxycryptotanshinone | MCF-7 (Breast Cancer) | 16.97 | [2] |

Experimental Protocols

The extraction, isolation, and quantification of lipophilic abietane diterpenoids from Danshen are critical steps in their study. A variety of methods have been developed, each with its own advantages and limitations.

Extraction Methods

Ultrasonic-assisted extraction is a widely used method due to its efficiency and reduced extraction time.

-

Sample Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.

-

Solvent: A mixture of methanol (B129727) and chloroform (B151607) (7:3, v/v) is commonly used.[7]

-

Procedure:

Supercritical CO2 fluid extraction is an environmentally friendly method that avoids the use of organic solvents.

-

Optimal Conditions:

-

Procedure: The powdered Danshen root is placed in the extraction vessel. Supercritical CO2, modified with an entrainer, is passed through the vessel, selectively extracting the lipophilic compounds. The extract is then collected in a separation vessel by reducing the pressure and/or temperature.

This method is often used for the purification and enrichment of tanshinones from crude extracts.

-

Procedure:

-

An initial extraction is performed, typically with ethanol.

-

The crude extract is passed through a column packed with a non-ionic macroporous resin.

-

Impurities are washed away with a suitable solvent.

-

The adsorbed tanshinones are then eluted with a solvent of higher polarity, such as a higher concentration of ethanol.[11]

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the most common analytical technique for the separation and quantification of tanshinones.

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column is typically used (e.g., Zorbax Extend C18, 5µm, 250×4.6mm).[7]

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water is common. An example gradient is as follows:

-

Flow Rate: 1.2 ml/min[7]

-

Detection Wavelength: 270 nm

-

Standard Preparation: Standard solutions of purified tanshinone I, tanshinone IIA, and cryptotanshinone are prepared in methanol at known concentrations to generate a calibration curve.[6]

Signaling Pathways and Mechanisms of Action

Lipophilic abietane diterpenoids from Danshen exert their pharmacological effects by modulating various cellular signaling pathways. The following diagrams illustrate the key interactions of these compounds with major pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Several tanshinones, including cryptotanshinone and tanshinone IIA, have been shown to inhibit this pathway in cancer cells, leading to apoptosis.[4][12]

Caption: Inhibition of the PI3K/Akt signaling pathway by tanshinones.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. Cryptotanshinone has been demonstrated to suppress the activation of this pathway, thereby exerting anti-inflammatory effects.[13]

Caption: Cryptotanshinone-mediated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Tanshinones can modulate this pathway, often leading to apoptosis in cancer cells. For example, Tanshinone I has been shown to activate JNK and inhibit ERK signaling.[14]

References

- 1. inha.elsevierpure.com [inha.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 12. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dihydrotanshinone mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of 1,2-Dihydrotanshinone in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DHTS), a lipophilic compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising natural product with significant anti-tumor activity across a spectrum of cancer types.[1][2] Extensive preclinical research has elucidated its multifaceted mechanism of action, which involves the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of critical oncogenic signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which DHTS exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways involved. DHTS has been shown to inhibit cancer cell proliferation and viability in numerous cancer cell lines, including those from hepatocellular carcinoma,[3][4] gastric cancer,[5][6] colon cancer,[7][8] breast cancer,[1][9] and ovarian cancer.[10] Its primary modes of action include the generation of reactive oxygen species (ROS), inhibition of the JAK2/STAT3 and PI3K/Akt pathways, and induction of cell cycle arrest, making it a molecule of high interest for further investigation in oncology drug development.

Core Mechanisms of Action

DHTS employs a multi-pronged approach to inhibit cancer cell growth and survival. The primary mechanisms include the induction of apoptosis, causing cell cycle arrest, and interfering with key signaling cascades that are often dysregulated in cancer.

Induction of Programmed Cell Death

A primary mechanism of DHTS is the induction of apoptosis, or programmed cell death, in cancer cells.[11][12] This is achieved through both intrinsic (mitochondrial) and extrinsic pathways, and is often mediated by the generation of reactive oxygen species (ROS).[7][9]

-

ROS Generation and Mitochondrial Dysfunction : DHTS treatment leads to an increase in intracellular ROS.[7][9] This oxidative stress provokes mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (MMP).[7] The disruption of the MMP is a critical early event in the apoptotic cascade. The leakage of ROS from the mitochondria into the cytosol is a major factor leading to cell death.[7]

-

Activation of Caspases : The induction of apoptosis by DHTS is confirmed by the activation of key executioner proteins. DHTS treatment leads to the cleavage and activation of caspases, including caspase-3, caspase-7, and caspase-9.[3][6][12] Activated caspase-3 subsequently cleaves poly-ADP-ribose-polymerase (PARP), a hallmark of apoptosis.[6][7]

-

Modulation of Bcl-2 Family Proteins : DHTS alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been observed to increase the expression of pro-apoptotic proteins like Bax and Bad while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][8][13]

-

Necroptosis : In some cancer types, such as gastric cancer, DHTS has been shown to induce necroptosis, a form of programmed necrosis. This is evidenced by increased levels of necroptosis-related proteins like RIPK1, RIPK3, and MLKL.[5]

Caption: DHTS induces apoptosis via ROS generation and modulation of intrinsic and extrinsic pathways.

Induction of Cell Cycle Arrest

DHTS effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer type.[14][15]

-

G0/G1 Phase Arrest : In osteosarcoma and hepatocellular carcinoma cells, DHTS induces arrest in the G0/G1 phase.[15][16] This is accomplished by downregulating the expression of key G1-phase proteins, including Cyclin D1, Cyclin E, CDK2, and CDK4, and upregulating the expression of the CDK inhibitor p21.[15][16]

-

G2/M Phase Arrest : In hepatocellular and gastric cancer cells, DHTS has been observed to cause cell cycle arrest at the G2/M checkpoint.[5][14] This arrest is associated with the downregulation of CDC25C and CDK1.[5]

-

S Phase Arrest : In some contexts, such as oxaliplatin-resistant colorectal cancer cells and human leukemia cells, DHTS can block the cell cycle in the S and G2/M phases.[8][12]

Caption: DHTS causes cell cycle arrest by modulating key cyclin/CDK complexes and inhibitors.

Modulation of Oncogenic Signaling Pathways

DHTS exerts significant inhibitory effects on several pro-survival and proliferative signaling pathways that are constitutively active in many cancers.

The JAK2/STAT3 signaling pathway is a critical regulator of cancer cell proliferation, survival, and invasion. DHTS has been identified as a potent inhibitor of this pathway, particularly in hepatocellular carcinoma and esophageal squamous cell carcinoma.[3][4][17][18] DHTS suppresses the activation of JAK2 and subsequently reduces the phosphorylation of STAT3 (p-STAT3).[3][14] This inhibition prevents the nuclear translocation of p-STAT3, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Bcl-2.[3][4]

The PI3K/Akt/mTOR pathway is a central node for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][19][20] DHTS has been shown to inhibit this pathway in ovarian, osteosarcoma, and hepatocellular carcinoma cells.[10][16][21] It acts by transcriptionally repressing the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[10] This leads to reduced phosphorylation and inactivation of Akt and its downstream effector, mTOR, ultimately inhibiting cell proliferation and migration.[10][16]

The MAPK pathways, including JNK and p38, are involved in cellular responses to stress and can mediate apoptosis. DHTS treatment activates the JNK and p38 MAPK pathways in gastric and colorectal cancer cells.[6][22] The phosphorylation of JNK and p38 contributes to the induction of apoptosis, suggesting that DHTS can convert stress signals into a death signal in cancer cells.[6]

Caption: DHTS targets multiple signaling pathways including JAK/STAT, PI3K/Akt, and MAPK.

Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)

DHTS has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis. In triple-negative breast cancer cells, DHTS modulates EMT by decreasing the expression of mesenchymal markers like Vimentin and N-cadherin, while increasing the epithelial marker E-cadherin.[1] It also reduces the expression of the stemness marker CD44.[1][15] This anti-migratory effect is also linked to the inhibition of the PI3K/Akt pathway.[10]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of DHTS have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Gastric Cancer | SGC7901 | 9.14 | 24 | [6] |

| MGC803 | 5.39 | 24 | [6] | |

| Hepatocellular Carcinoma | HCCLM3, SMMC7721, Hep3B, HepG2 | Varies (Inhibition observed at 1-32 µM) | Not specified | [3] |

| Cervical Cancer | HeLa | 15.48 ± 0.98 | Not specified | [15] |

| Osteosarcoma | U-2 OS | Not specified (Effects at 2.5-7.5 µM) | 24 | [15] |

| Glioblastoma | SHG-44 | ~14 µg/L (~50 µM) | 24 | [12] |

| Breast Cancer (TNBC) | MDA-MB-468 | 2.0 | 24 | [1] |

| MDA-MB-231 | 1.8 | 72 | [1] | |

| Anaplastic Thyroid Cancer (PTX-Resistant) | SW1736-PTX, 8505C-PTX | ~2.5 (EC50) | 72 | [23] |

Key Experimental Methodologies

The characterization of DHTS's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.

Cell Viability and Proliferation Assays

-

MTT/CCK-8 Assay : To quantify the cytotoxic effects of DHTS, cancer cells are seeded in 96-well plates and treated with a range of DHTS concentrations for 24, 48, or 72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution is added to each well.[5][6] The absorbance, which correlates with the number of viable cells, is measured using a microplate reader to determine the IC50 values.

Apoptosis Detection

-

Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are treated with DHTS, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).[6][17][22]

-

Hoechst 33258/DAPI Staining : These fluorescent dyes bind to DNA and are used to visualize nuclear morphology.[3][17] Apoptotic cells are identified by condensed chromatin and fragmented nuclei, which are observed under a fluorescence microscope.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry : Cells are treated with DHTS, harvested, and fixed (e.g., with 70% ethanol). The fixed cells are then treated with RNase A and stained with PI, which stoichiometrically binds to DNA.[14] The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protocol : To determine the effect of DHTS on protein expression and signaling pathways, cells are lysed after treatment. Protein concentrations are determined (e.g., by BCA assay), and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane, which is then blocked and incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Caspase-3, Bcl-2, Akt, p-Akt). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4][17]

In Vivo Xenograft Models

-

Protocol : To assess the anti-tumor efficacy of DHTS in vivo, human cancer cells (e.g., SMMC7721 hepatocellular carcinoma cells) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[3][14] Once tumors reach a palpable size, mice are randomly assigned to control and treatment groups. The treatment group receives intraperitoneal or oral administration of DHTS at various doses (e.g., 5, 10, 15 mg/kg).[14] Tumor volume and body weight are measured regularly. At the end of the experiment, tumors are excised, weighed, and processed for further analysis like immunohistochemistry (e.g., for p-STAT3) or TUNEL staining to detect apoptosis.[3][14]

Caption: A typical workflow to investigate the anticancer mechanism of DHTS in preclinical models.

Conclusion and Future Directions

This compound is a potent anti-cancer agent that functions through a variety of interconnected mechanisms. Its ability to induce apoptosis and cell cycle arrest while simultaneously inhibiting critical oncogenic signaling pathways like JAK2/STAT3 and PI3K/Akt highlights its potential as a multi-targeted therapeutic. The induction of ROS appears to be a central event that triggers several downstream anti-tumor effects.

For drug development professionals, DHTS represents an attractive lead compound. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies : To optimize dosing and delivery for clinical applications.

-

Combination Therapies : Investigating synergistic effects with existing chemotherapeutics or targeted agents, as suggested by studies with cisplatin (B142131) and oxaliplatin.[8][24]

-

Biomarker Identification : Identifying biomarkers that predict sensitivity to DHTS treatment to enable patient stratification in future clinical trials.

-

Target Deconvolution : Further elucidating the direct molecular targets of DHTS to better understand its polypharmacology.

References

- 1. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Dihydrotanshinone induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydrotanshinone-Induced NOX5 Activation Inhibits Breast Cancer Stem Cell through the ROS/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bjbms.org [bjbms.org]

- 13. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies [mdpi.com]

- 14. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 15,16-Dihydrotanshinone I-induced Apoptosis in Human Colorectal Cancer Cells: Involvement of ATF3 | Anticancer Research [ar.iiarjournals.org]

- 23. mdpi.com [mdpi.com]

- 24. Dihydrotanshinone exerts antitumor effects and improves the effec...: Ingenta Connect [ingentaconnect.com]

The Multifaceted Biological Activities of 1,2-Dihydrotanshinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dihydrotanshinone (DHTS), a lipophilic bioactive compound isolated from the medicinal herb Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the biological effects of DHTS, with a focus on its anticancer, anti-inflammatory, antibacterial, and cardiovascular-protective properties. We delve into the molecular mechanisms underlying these activities, presenting quantitative data in structured tables for comparative analysis, detailing key experimental protocols, and visualizing complex signaling pathways using Graphviz diagrams. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug discovery and development.

Anticancer Activities

DHTS has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of human cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis.

Anti-proliferative and Pro-apoptotic Effects

DHTS inhibits the growth of various cancer cells by inducing cell cycle arrest and promoting apoptosis. Studies have shown its efficacy in hepatocellular carcinoma, osteosarcoma, colorectal cancer, breast cancer, glioma, and prostate cancer.[1][2][3][4][5][6][7]

Table 1: Anti-proliferative Activity of this compound (DHTS) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time (h) | Reference |

| SK-HEP-1 | Hepatocellular Carcinoma | SRB | Potent activity | - | [1] |

| HCCLM3 | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent | 12, 24, 36 | [3] |

| SMMC7721 | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent | 12, 24, 36 | [3] |

| Hep3B | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent | 12, 24, 36 | [3] |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent | 12, 24, 36 | [3] |

| Huh-7 | Hepatocellular Carcinoma | - | - | - | [8] |

| U-2 OS | Osteosarcoma | - | - | 24 | [2] |

| HCT116 | Colorectal Cancer | - | - | - | [4] |

| HCT116/OXA | Oxaliplatin-resistant Colorectal Cancer | - | - | - | [4] |

| MDA-MB-231 | Breast Cancer | - | Lower than DDP | - | [6] |

| MCF-7 | Breast Cancer | - | Lower than DDP | - | [6] |

| SKBR3 | Breast Cancer | - | Lower than DDP | - | [6] |

| 4T1 | Breast Cancer | - | 6.97 µM | - | [6] |

| SHG-44 | Glioma | MTT | 50.32 ± 2.49 µg/L | 24 | [5] |

| SHG-44 | Glioma | MTT | 42.35 ± 2.25 µg/L | 48 | [5] |

| SHG-44 | Glioma | MTT | 31.25 ± 2.82 µg/L | 72 | [5] |

| DU145 | Prostate Cancer | - | - | 24 | [7] |

| A2780 | Ovarian Cancer | - | - | - | [9] |

| OV2008 | Ovarian Cancer | - | - | - | [9] |

Table 2: Effect of this compound (DHTS) on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| SK-HEP-1 | Hepatocellular Carcinoma | Various | G0/G1 phase arrest | [1] |

| SMMC7721 | Hepatocellular Carcinoma | 2 µM, 4 µM | G2/M phase arrest | [3] |

| U-2 OS | Osteosarcoma | 2.5, 5.0, 7.5 µM | G0/G1 phase arrest | [2] |

| HCT116 | Colorectal Cancer | 6 µM | S and G2/M phase arrest | [4] |

| HCT116/OXA | Oxaliplatin-resistant Colorectal Cancer | 8 µM | S and G2/M phase arrest | [4] |

Inhibition of Migration and Invasion

DHTS has been shown to inhibit the migratory and invasive capabilities of cancer cells, a crucial aspect of preventing metastasis.

Table 3: Inhibitory Effects of this compound (DHTS) on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Concentration | Inhibition | Reference |

| U-2 OS | Osteosarcoma | Wound Scratch | 2.5 µM (24h) | 24.8 ± 9.9% relative mobility | [10] |

| U-2 OS | Osteosarcoma | Wound Scratch | 5.0 µM (24h) | 17.5 ± 6.6% relative mobility | [10] |

| 4T1 | Breast Cancer | Transwell | 2 µM | 72.7% (invasion) | [6] |

| 4T1 | Breast Cancer | Transwell | 4 µM | 99.1% (invasion) | [6] |

| A2780 | Ovarian Cancer | Transwell | 0.5-2 µM | 39%-68% (migration), 23%-81% (invasion) | [9] |

| OV2008 | Ovarian Cancer | Transwell | 0.5-2 µM | 25%-61% (migration), 41%-72% (invasion) | [9] |

Signaling Pathways in Anticancer Activity

DHTS exerts its anticancer effects by modulating a complex network of signaling pathways.

-

PI3K/Akt/mTOR Pathway: DHTS inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][9] This inhibition leads to decreased phosphorylation of Akt and mTOR.

-

MAPK Pathway: DHTS has been observed to suppress the phosphorylation of ERK1/2 and p38 MAPK, components of the Mitogen-Activated Protein Kinase (MAPK) pathway involved in cell proliferation and differentiation.[1][11]

-

NF-κB Pathway: DHTS can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival, by preventing the phosphorylation and degradation of its inhibitor, IκBα.[12]

-

JAK2/STAT3 Pathway: DHTS has been shown to suppress the activation of the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[3] DHTS treatment leads to a decrease in the phosphorylation of STAT3.[3]

-

Wnt/β-catenin Pathway: In oxaliplatin-resistant colorectal cancer cells, DHTS downregulates the Wnt/β-catenin signaling pathway.[4]

-

Keap1-Nrf2 Pathway: In gallbladder cancer, DHTS targets Nrf2 by promoting its degradation via Keap1 and inhibiting its phosphorylation, leading to reduced expression of its target genes.[13]

-

EGFR Pathway: DHTS has been shown to inhibit the phosphorylation of EGFR and its downstream signaling in hepatocellular carcinoma cells.[8]

Caption: Signaling pathways modulated by this compound in cancer cells.

Anti-inflammatory Activities

DHTS exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[14][15]

Inhibition of Pro-inflammatory Cytokines and Mediators

DHTS significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in various inflammatory models.[14][16] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][16]

Modulation of Inflammatory Signaling Pathways

-

TLR4/MyD88/NF-κB/MAPK Pathway: DHTS has been shown to block the dimerization of Toll-like receptor 4 (TLR4), thereby inhibiting the downstream MyD88-dependent signaling cascade that leads to the activation of NF-κB and MAPK pathways.[14][15]

-

NLRP3 Inflammasome: DHTS specifically inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the production of active IL-1β.[17] It suppresses the assembly of the inflammasome by inhibiting ASC oligomerization.[17]

-

mTOR-TFEB-NF-κB Pathway: In doxorubicin-induced cardiotoxicity, DHTS exerts anti-inflammatory effects via the mTOR-TFEB-NF-κB signaling pathway.[18][19]

Caption: Anti-inflammatory signaling pathways of this compound.

Antibacterial and Antimicrobial Activities

DHTS has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and the pathogenic bacterium Helicobacter pylori.

Table 4: Antibacterial Activity of this compound (DHTS)

| Bacteria | Type | Activity | MIC50/90 (µg/mL) | Mechanism | Reference |

| Gram-positive bacteria | - | Broad-spectrum | - | Generation of superoxide (B77818) radicals | [20][21] |

| Helicobacter pylori | Gram-negative | Effective against drug-resistant strains | 0.25/0.5 | Time-dependent bactericidal activity, antibiofilm | [22][23][24] |

The antibacterial action of DHTS against Bacillus subtilis is attributed to the generation of superoxide radicals, which can cause cellular damage.[20][21] Against H. pylori, DHTS exhibits time-dependent bactericidal activity and is effective at eliminating biofilms.[22][23]

Cardiovascular Protective Effects

DHTS has shown promise in protecting the cardiovascular system, particularly in the context of myocardial ischemia-reperfusion injury.[11][25][26][27]

-

Reduction of Myocardial Injury: DHTS can improve cardiac function, reduce infarct size, and ameliorate histopathological damage in animal models of myocardial ischemia-reperfusion.[27]

-

Antioxidant Effects: DHTS reduces oxidative stress in cardiomyocytes by decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) activity.[11]

-

Regulation of Signaling Pathways: The cardioprotective effects of DHTS are associated with the regulation of the Akt and MAPK signaling pathways.[11] It has been shown to increase the phosphorylation of Akt and decrease the phosphorylation of p38 MAPK and ERK in response to injury.[11]

-

Promotion of Lymphangiogenesis: DHTS promotes lymphangiogenesis after myocardial ischemia-reperfusion injury, which can help reduce myocardial edema and inflammation.[25]

-

Ischemic Preconditioning: DHTS can precondition the myocardium against ischemic injury by inducing modest reactive oxygen species (ROS) generation, which in turn facilitates the nuclear translocation of PKM2 via glutathionylation.[28]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for evaluating the biological activities of this compound.

Cell Viability and Proliferation Assays

-

MTT/CCK-8 Assay:

-

Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of DHTS for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.[3]

-

-

Sulforhodamine B (SRB) Assay:

-

After treatment with DHTS, fix the cells with trichloroacetic acid.

-

Stain the cells with SRB solution.

-

Wash away the unbound dye and solubilize the protein-bound dye with Tris base solution.

-

Measure the absorbance to determine cell density.[1]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Harvest cells after DHTS treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI staining solution and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7][29]

-

-

Hoechst 33258 Staining:

-

Culture cells on coverslips or in plates and treat with DHTS.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33258 dye.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[3]

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining by Flow Cytometry:

-

Harvest and fix the DHTS-treated cells in cold 70% ethanol (B145695) overnight.

-

Wash the cells and resuspend them in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

-

Western Blot Analysis

-

Lyse DHTS-treated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[1][3]

In Vivo Xenograft Tumor Model

-

Subcutaneously inject cancer cells (e.g., SMMC7721, HCT116/OXA) into the flank of nude mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly divide the mice into control and treatment groups.

-

Administer DHTS (e.g., via intraperitoneal injection) at specified doses and frequencies.

-

Measure tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[3][4]

Caption: General experimental workflow for assessing anticancer activity.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer, anti-inflammatory, antibacterial, and cardiovascular-protective effects are underpinned by its ability to modulate a multitude of cellular signaling pathways. The quantitative data and mechanistic insights summarized in this guide highlight the therapeutic potential of DHTS and provide a solid foundation for further research and development. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more complex preclinical and clinical settings, to fully realize its potential as a novel therapeutic agent.

References

- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling [mdpi.com]

- 3. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]

- 4. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrotanshinone I reduces H9c2 cell damage by regulating AKT and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of dihydrotanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. Dihydrotanshinone I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Antibacterial activities of cryptotanshinone and dihydrotanshinone I from a medicinal herb, Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Dihydrotanshinone I Is Effective against Drug-Resistant Helicobacter pylori In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Dihydrotanshinone I improves cardiac function by promoting lymphangiogenesis after myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Dihydrotanshinone I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Anticancer Potential of 1,2-Dihydrotanshinone: A Technical Guide to its Molecular Mechanisms and Therapeutic Targets

For Immediate Release

Shanghai, China – December 11, 2025 – 1,2-Dihydrotanshinone, a lipophilic compound derived from the medicinal herb Salvia miltiorrhiza (Danshen), is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides an in-depth overview of its anticancer effects and molecular targets, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways modulated by this promising natural product.

Antiproliferative Activity Across Diverse Cancer Types

This compound has demonstrated significant inhibitory effects on the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[1] Its efficacy has been documented in hepatocellular carcinoma (HCC), gastric cancer, osteosarcoma, triple-negative breast cancer (TNBC), esophageal squamous cell carcinoma (ESCC), colorectal cancer, gallbladder cancer, leukemia, and thyroid cancer.[1][2][3][4][5][6][7][8][9]

Quantitative Analysis of Cytotoxicity (IC50 Values)